2-{4'-[(2-Carboxyphenyl)sulfamoyl]-[1,1'-biphenyl]-4-sulfonamido}benzoic acid
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Overview
Description
2-{4’-[(2-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a biphenyl core with sulfonamido and carboxyphenyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4’-[(2-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid typically involves multiple steps, including the formation of the biphenyl core and the subsequent attachment of the sulfonamido and carboxyphenyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4’-[(2-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
2-{4’-[(2-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{4’-[(2-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido and carboxyphenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2′-sulfamoyl-biphenyl-4-carboxylic acid
- (E)-2-{4-[(2-Carboxyphenyl)sulfamoyl]-2-nitrophenyl}diazen-2-ium-1-ylmethanide
Uniqueness
2-{4’-[(2-Carboxyphenyl)sulfamoyl]-[1,1’-biphenyl]-4-sulfonamido}benzoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H20N2O8S2 |
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Molecular Weight |
552.6 g/mol |
IUPAC Name |
2-[[4-[4-[(2-carboxyphenyl)sulfamoyl]phenyl]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C26H20N2O8S2/c29-25(30)21-5-1-3-7-23(21)27-37(33,34)19-13-9-17(10-14-19)18-11-15-20(16-12-18)38(35,36)28-24-8-4-2-6-22(24)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32) |
InChI Key |
TYMDJYFOHGNHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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